cytochrome b557 - 12705-48-5

cytochrome b557

Catalog Number: EVT-1517352
CAS Number: 12705-48-5
Molecular Formula: MnO4W
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cytochrome b557 has been primarily studied in plant systems, particularly in spinach, where it is part of the electron transport chain associated with photosynthesis and respiration. Its gene encoding this protein has been synthesized for research purposes, allowing for detailed studies on its function and characteristics .

Classification

Cytochromes are classified based on their heme groups and their roles in electron transport. Cytochrome b557 falls under the category of b-type cytochromes, which typically contain a single heme group and are characterized by specific spectral properties. This classification is significant for understanding its biochemical functions and interactions within metabolic pathways .

Synthesis Analysis

Methods

The synthesis of cytochrome b557 involves several techniques, including recombinant DNA technology. A codon-optimized gene corresponding to specific amino acid residues has been synthesized to facilitate the expression of cytochrome b557 in bacterial systems. This approach allows for high yields of the protein suitable for functional studies .

Technical Details

The expression system often used includes Escherichia coli, where the synthesized gene is inserted into a plasmid vector. Following transformation into competent cells, the bacteria are cultured under conditions that promote protein expression. Post-expression, purification steps such as affinity chromatography are employed to isolate cytochrome b557 from other cellular proteins. This process ensures that the protein retains its functional integrity for subsequent analyses.

Molecular Structure Analysis

Structure

Cytochrome b557 features a heme group that is integral to its function as an electron carrier. The molecular structure consists of a polypeptide chain that folds into a specific conformation, allowing the heme group to interact effectively with substrates and other proteins involved in electron transport.

Data

Spectroscopic studies reveal that cytochrome b557 exhibits distinct ultraviolet-visible absorption spectra characteristic of its heme content. The Soret band typically appears around 557 nm, confirming its identity as a b-type cytochrome . Detailed structural analysis can be performed using methods such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its three-dimensional arrangement.

Chemical Reactions Analysis

Reactions

Cytochrome b557 participates in various redox reactions, primarily acting as an electron donor or acceptor within metabolic pathways. It facilitates the transfer of electrons from ubiquinol to cytochrome c in the mitochondrial respiratory chain.

Technical Details

The kinetics of these reactions can be studied using spectrophotometric methods, where changes in absorbance at specific wavelengths indicate electron transfer events. Additionally, inhibitors such as potassium cyanide can be used to assess the specificity and efficiency of cytochrome b557's activity within complex biochemical systems .

Mechanism of Action

Process

The mechanism by which cytochrome b557 operates involves the reversible oxidation and reduction of its heme iron center. When reduced, it can accept electrons from various substrates; when oxidized, it donates these electrons downstream in the electron transport chain.

Data

This process is critical for maintaining cellular energy levels through adenosine triphosphate production during oxidative phosphorylation. The redox potential of cytochrome b557 allows it to participate effectively in these high-energy transfer processes .

Physical and Chemical Properties Analysis

Physical Properties

Cytochrome b557 is typically characterized by its solubility in aqueous solutions due to its hydrophilic regions and may exhibit stability across a range of temperatures suitable for biological activity.

Chemical Properties

The chemical properties include its ability to undergo oxidation-reduction reactions efficiently. Its redox potential is approximately 20 mV, making it suitable for transferring single electrons within metabolic pathways . Stability studies indicate that it can withstand various pH levels, although extreme conditions may lead to denaturation.

Applications

Scientific Uses

Cytochrome b557 is utilized extensively in biochemical research focused on electron transport chains and metabolic pathways. Its role as an electron carrier makes it a model protein for studying redox biology and energy metabolism. Additionally, understanding its structure and function can provide insights into similar proteins across different organisms, contributing to fields such as bioenergetics and synthetic biology.

Structural Characterization of Cytochrome b557

Primary Sequence Analysis and Molecular Weight Determination

The primary structure of cytochrome b557 reveals critical insights into its functional domains and evolutionary relationships. The membrane-anchoring segment of bovine cytochrome b5 (a closely related homolog) comprises 43 residues with the sequence: Ile-Thr-Lys-Pro-Ser-Glu-Ser-Ile-Ile-Thr-Ile-Asp-Ser-Asn-Pro-Ser-Trp-Trp-Thr-Asn-Trp-Leu-Ile-Pro-Ala-Ile-Ser-Ala-Leu-Phe-Val-Ala-Leu-Ile-Tyr-His-Leu-Tyr-Thr-Ser-Glu-Asn [2]. This hydrophobic C-terminal domain facilitates endoplasmic reticulum (ER) membrane integration and protein-protein interactions.

Molecular weight varies significantly across isoforms and species due to functional adaptations:

  • The soluble heme domain of assimilatory nitrate reductase (spinach) has a mass of 12.4 kDa, confirmed by MALDI-TOF analysis [5].
  • Microsomal cytochrome b₅ (rabbit liver) exhibits a molecular weight of 15.4 kDa [8].
  • Bacterioferritin (cytochrome b557) from Pseudomonas aeruginosa forms a 210 kDa complex composed of 24 subunits [6].

Table 1: Molecular Weight Distribution of Cytochrome b557 Isoforms

SourceIsoform/ComplexMolecular WeightMethod
SpinachNitrate reductase heme domain12.4 kDaMALDI-TOF MS
Rabbit liverMicrosomal cytochrome b₅15.4 kDaSDS-PAGE
Pseudomonas aeruginosaBacterioferritin complex210 kDaGel filtration

Subunit Composition and Quaternary Structure

Cytochrome b557 exhibits remarkable structural diversity in its oligomeric organization:

  • Monomeric forms: The catalytic heme domain of assimilatory nitrate reductase functions as a monomeric unit (12.4 kDa), though it associates transiently with flavin (FAD) and molybdopterin domains during electron transfer [5].
  • Multimeric complexes: Pseudomonas aeruginosa cytochrome b557 (bacterioferritin) assembles into a 24-subunit spherical complex surrounding an iron-mineral core. This architecture enables iron oxidation and storage, with each subunit contributing to heme incorporation [6].
  • Membrane-associated dimers: In mitochondrial and ER systems, cytochrome b557 forms functional heterodimers with cytochrome c or cytochrome P450 reductase. These complexes are stabilized by electrostatic interactions between acidic residues on cytochrome b557 and basic residues on partner proteins [1] [9].

Heme Coordination and Iron-Core Architecture

The heme environment governs redox potential and electron transfer efficiency:

  • Bis-histidine ligation: In assimilatory nitrate reductase, the heme iron adopts low-spin configuration coordinated by His49 and His66. This is evidenced by electron paramagnetic resonance (EPR) signals at g = 2.98, 2.26, and 1.49 [5].
  • Iron-mineral core: Bacterioferritin cytochrome b557 encapsulates a ferrihydrite (Fe³⁺O(OH)) core capable of storing ~2,700 iron atoms. Twelve heme groups are buried at subunit interfaces, with each heme coordinated by Met52 and His86 from adjacent monomers [6].
  • Redox tuning: Nitrate reductase heme domain exhibits a midpoint potential (E°') of -118 mV, enabling electron acceptance from NADH via flavin domains. Bacterioferritin hemes show higher potentials (ca. +100 mV) suited for iron oxidation [5] [6].

Spectroscopic Properties (UV-Vis, EPR)

Spectroscopic signatures provide fingerprints for heme environment and redox state:

  • UV-Vis absorption:
  • Reduced state: α-band at 557 nm, β-band at 528 nm, and Soret peak at 424–427 nm (microsomal and nitrate reductase isoforms) [3] [8]. Bacterioferritin shows similar peaks but with broader bandwidth due to heme-heme interactions [6].
  • CO adduct: Soret shift to 421 nm with decreased α/β intensity (observed in Tetrahymena cytochrome b560, a related b-type cytochrome) [3].

  • EPR spectroscopy:

  • Low-spin ferric heme signals at gmax = 2.98–3.0, gmid = 2.26–2.3, and gmin = 1.49–1.5 confirm histidine axial ligation in nitrate reductase [5].
  • Bacterioferritin exhibits anisotropic EPR signals (g = 3.5, 3.0) indicative of heme distortion within the protein matrix [6].

Table 2: Spectroscopic Signatures of Cytochrome b557 Isoforms

PropertyNitrate Reductase Heme DomainBacterioferritin (P. aeruginosa)Microsomal Cytochrome b₅
Reduced α-band557 nm557 nm557 nm
Reduced Soret424 nm427 nm413–424 nm
CO-bound Soret421 nmNot reported419–421 nm
EPR signalsg=2.98, 2.26, 1.49g=3.5, 3.0 (anisotropic)g=3.0, 2.2

Comparative Analysis with Bacterioferritin Homologs

Cytochrome b557 bacterioferritins represent a specialized subclass integrating heme-dependent electron transfer with iron storage:

  • Structural homology: Despite shared heme binding, sequence identity between P. aeruginosa bacterioferritin and assimilatory nitrate reductase is <20%. Bacterioferritin subunits adopt a four-α-helical bundle fold, whereas nitrate reductase heme domains resemble cytochrome b₅’s β-sheet-rich structure [5] [6].
  • Functional divergence:
  • Nitrate reductase: Transfers electrons via heme to molybdopterin for NO₃⁻ reduction [5].
  • Bacterioferritin: Uses heme to accept electrons from NADH oxidases, reducing Fe³⁺ to Fe²⁺ during iron mobilization. The mineral core provides an iron reserve for metabolic needs [6].
  • Heme accessibility: In bacterioferritin, hemes are buried at dimer interfaces, restricting solvent access. In contrast, nitrate reductase heme domains expose the heme edge for transient complex formation with redox partners like cytochrome c [5] [6].

Table 3: Key Features of Cytochrome b557 in Bacterioferritin vs. Metabolic Enzymes

FeatureBacterioferritin Cytochrome b557Nitrate Reductase Heme Domain
Quaternary structure24-mer spherical complexMonomeric or transient complex
Heme locationSubunit interfacesSoluble domain surface
Primary functionIron storage/releaseElectron transfer to nitrate
Iron content~2,700 Fe atoms/coreSingle heme iron
Redox partnersNADH oxidasesFlavoprotein domain, cytochrome c

This structural characterization underscores how conserved heme-binding motifs have evolved divergent quaternary architectures and functions within the cytochrome b557 family. The integration of heme cofactors into multimeric assemblies (bacterioferritin) versus soluble electron carriers (nitrate reductase) exemplifies nature’s adaptability in utilizing similar cofactors for distinct physiological roles. Future structural studies should address dynamic aspects of electron transfer and iron mineralization in these complexes.

Properties

CAS Number

12705-48-5

Product Name

cytochrome b557

Molecular Formula

MnO4W

Synonyms

cytochrome b557

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